2,5-Dimethoxyamphetamine

Vue d'ensemble

Description

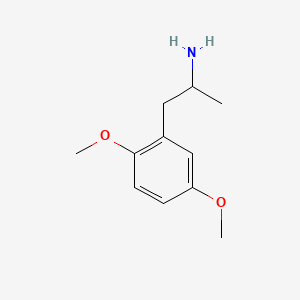

La 2-(2,5-diméthoxyphényl)-1-méthyléthylamine est un composé chimique appartenant à la classe des phénéthylamines. Il se caractérise structurellement par la présence de deux groupes méthoxy liés à un cycle phényle et une chaîne éthylamine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 2-(2,5-diméthoxyphényl)-1-méthyléthylamine implique généralement plusieurs étapes. Une méthode courante commence par la réaction de Friedel-Crafts du 1,4-diméthoxybenzène avec le chlorure d'acétyle pour produire de l'α-chloro-2,5-diméthoxyacétophénone. Cet intermédiaire est ensuite réagi avec la méthénamine pour former de l'α-amino-2,5-diméthoxyacétophénone, qui est ensuite réduit pour donner de la 2,5-diméthoxyphénéthylamine .

Méthodes de production industrielle

La production industrielle de la 2-(2,5-diméthoxyphényl)-1-méthyléthylamine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de matières premières facilement disponibles et des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Les réactions sont généralement effectuées dans de grands réacteurs avec un contrôle précis de la température, de la pression et du temps de réaction afin de maximiser l'efficacité et de minimiser les sous-produits.

Analyse Des Réactions Chimiques

Types de réactions

La 2-(2,5-diméthoxyphényl)-1-méthyléthylamine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation d'aldéhydes, de cétones ou d'acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.

Substitution : Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour l'oxydation, des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium pour la réduction, et divers nucléophiles pour les réactions de substitution. Les conditions de réaction, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir les produits souhaités.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la 2-(2,5-diméthoxyphényl)-1-méthyléthylamine peut produire du 2,5-diméthoxybenzaldéhyde ou de l'acide 2,5-diméthoxybenzoïque .

Applications De Recherche Scientifique

Pharmacological Properties

DMA acts primarily as a serotonin receptor agonist, particularly at the 5-HT2A receptor. This interaction is significant because it underlies the compound's psychoactive effects, which include hallucinogenic experiences similar to those induced by other psychedelics such as LSD and psilocybin. Research indicates that modifications to the compound's structure can enhance its affinity for serotonin receptors, leading to variations in potency and effects among its derivatives .

Receptor Binding Studies

Studies have shown that this compound and its analogs exhibit varying degrees of binding affinity to serotonin receptors. For instance, the binding affinities of 4-alkyloxy-substituted derivatives at the 5-HT2A receptor increase with larger substituents, suggesting a structure-activity relationship that could be exploited for developing new psychoactive substances .

Therapeutic Potential

While DMA is primarily known for its recreational use as a hallucinogen, there is emerging interest in its potential therapeutic applications:

- Psychedelic Therapy : Similar to other psychedelics, DMA may have applications in treating mental health disorders such as depression and PTSD. Clinical trials are exploring how psychedelics can facilitate therapeutic breakthroughs by enhancing neuroplasticity and emotional processing .

- Neuroscience Research : DMA and its derivatives are being investigated for their effects on neural pathways related to mood regulation and cognition. The potential for these compounds to modulate serotonin levels could provide insights into new treatment avenues for mood disorders .

Case Studies and Toxicological Insights

The illicit use of DMA has raised concerns regarding its safety profile. Notably, there have been cases reported where the use of DMA or its analogs led to severe adverse effects or fatalities. One such case involved a fatal intoxication attributed to 2,5-dimethoxy-4-chloroamphetamine (DOC), a related compound. Toxicological analysis revealed high concentrations of DOC in biological samples, indicating a need for further investigation into the risks associated with these substances .

Forensic Applications

The identification and quantification of DMA in biological samples are critical for forensic investigations. Gas chromatography-mass spectrometry (GC-MS) techniques have been developed to analyze DMA and its metabolites effectively. These methods allow for the detection of DMA even in cases where standard drug screening fails due to the compound's structural similarities with other amphetamines .

Research Findings Summary Table

Mécanisme D'action

The mechanism of action of 2-(2,5-Dimethoxy-phenyl)-1-methyl-ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical responses. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and behavior .

Comparaison Avec Des Composés Similaires

La 2-(2,5-diméthoxyphényl)-1-méthyléthylamine peut être comparée à d'autres composés similaires, tels que :

2C-B (4-bromo-2,5-diméthoxyphénéthylamine) : Un médicament psychédélique synthétique présentant des caractéristiques structurales similaires mais des effets pharmacologiques différents.

2,5-diméthoxyphénéthylamine : Un analogue plus simple sans le groupe méthyle, utilisé dans diverses synthèses chimiques.

2,5-diméthoxybenzaldéhyde : Un produit d'oxydation du composé, utilisé comme intermédiaire en synthèse organique

Activité Biologique

2,5-Dimethoxyamphetamine (DMA) is a compound that belongs to the class of substituted amphetamines. It has garnered interest due to its psychoactive properties and potential therapeutic applications. This article explores the biological activity of DMA, focusing on its pharmacological effects, receptor interactions, metabolism, and case studies illustrating its impact on human health.

Pharmacological Profile

DMA and its derivatives, such as 2,5-Dimethoxy-4-chloroamphetamine (DOC), act primarily as agonists at serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. These interactions are crucial for their psychedelic effects.

Receptor Interaction

The binding affinities of DMA derivatives at various receptors have been studied extensively. The following table summarizes key receptor interactions:

| Compound | Receptor Type | Binding Affinity (Ki in nM) |

|---|---|---|

| DOC | 5-HT2A | 0.6 |

| DOI | 5-HT2A | 0.7 |

| DOM | 5-HT2A | Not specified |

| DMA | 5-HT2A | High affinity |

These compounds show a trend where increased lipophilicity correlates with higher binding affinities at the 5-HT2A receptor, suggesting a potential for stronger psychedelic effects in humans as the structure is modified .

Metabolism

The metabolism of DMA involves cytochrome P450 enzymes, particularly CYP2D6. Studies indicate that DMA derivatives are primarily metabolized through O-demethylation and hydroxylation processes. The inhibition constants (Ki) for DMA derivatives range widely, indicating their varying potential to interact with other drugs metabolized by CYP2D6:

| Compound | Ki (μM) using Recombinant CYP2D6 | Ki (μM) using Human Liver Microsomes |

|---|---|---|

| DOC | 7.1 | 2.7 |

| DOI | 296 | 19.9 |

These values suggest that while DMA derivatives can inhibit CYP2D6, the likelihood of significant drug interactions remains relatively low compared to established inhibitors like quinidine and fluoxetine .

Case Studies

Several case reports highlight the biological activity and potential risks associated with DMA and its analogs.

- Fatal Intoxication Case : A study reported a fatal case involving a 37-year-old male who was found deceased with high concentrations of DOC in his system (377 ng/mL in blood; 3,193 ng/mL in urine). This case emphasizes the lethal potential of DOC when used alone or in combination with other substances .

- Hallucinogenic Effects : Another report documented a patient who experienced severe hallucinations and seizures after ingesting DOC, leading to medical intervention. Toxicology screens revealed no other drugs present, underscoring the potency of DOC as a standalone agent .

Propriétés

IUPAC Name |

1-(2,5-dimethoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATVFYDIBMDBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC(=C1)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24973-25-9 (hydrochloride) | |

| Record name | 2,5-Dimethoxyamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002801685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2091540 | |

| Record name | (+/-) -1-(2,5-Dimethoxyphenyl)-2-aminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2801-68-5 | |

| Record name | (±)-2,5-Dimethoxyamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2801-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxyamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002801685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxyamphetamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzeneethanamine, 2,5-dimethoxy-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-) -1-(2,5-Dimethoxyphenyl)-2-aminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxy-α-methylphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DMA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIM1536TQQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.